1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
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Overview
Description
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3-methylphenyl isocyanate, which is then reacted with the appropriate amine derivative to form the urea linkage. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the morpholine group under suitable conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Methylphenyl)-3-(morpholin-4-yl)urea: Lacks the thian-4-ylmethyl group, resulting in different reactivity and applications.
1-(3-Methylphenyl)-3-(thian-4-ylmethyl)urea:
1-(4-Morpholin-4-ylthian-4-yl)methylurea: Lacks the 3-methylphenyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-15-3-2-4-16(13-15)20-17(22)19-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h2-4,13H,5-12,14H2,1H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRICRQSGPOSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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